
4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes, including protein kinase B (PKB), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes play a crucial role in various cellular processes, such as cell proliferation, differentiation, and apoptosis. Therefore, inhibition of these enzymes can be a potential therapeutic strategy for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine involves the inhibition of enzymes through competitive binding to the ATP-binding site. The compound binds to the enzyme's active site, preventing the substrate from binding and inhibiting the enzyme's activity. This leads to the disruption of cellular processes that are dependent on the enzyme's activity, resulting in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For instance, inhibition of PKB can lead to the suppression of cell proliferation and survival, while inhibition of GSK-3β can lead to the activation of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, such as cell proliferation, differentiation, and migration. These effects have been observed in various in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine in lab experiments is its high potency and selectivity against specific enzymes. This allows for precise targeting of specific cellular processes, leading to more accurate results. However, the compound's high potency can also be a limitation, as it can lead to off-target effects and toxicity. Therefore, careful dose optimization and toxicity studies are necessary before using the compound in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine. One of the potential applications is in the development of novel anticancer drugs. The compound's inhibitory activity against PKB and CDK2 makes it a potential candidate for the treatment of various types of cancer. Another potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound's inhibitory activity against GSK-3β can lead to the activation of the Wnt/β-catenin signaling pathway, which has been implicated in the pathogenesis of Alzheimer's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its potency and selectivity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. The compound's inhibitory activity against specific enzymes makes it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. However, further studies are needed to optimize its potency and selectivity and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine involves the reaction of 4-methoxybenzylamine with 2,4-dichloro-5-formylpyrimidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity of the compound can be enhanced through recrystallization and purification techniques.
Propiedades
Número CAS |
16016-00-5 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O |
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
4,6-dichloro-5-[(4-methoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2O/c1-17-9-4-2-8(3-5-9)6-10-11(13)15-7-16-12(10)14/h2-5,7H,6H2,1H3 |
Clave InChI |
XNMPLWCKNIJJCB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(N=CN=C2Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)CC2=C(N=CN=C2Cl)Cl |
Sinónimos |
4,6-DICHLORO-5-(4-METHOXYBENZYL)PYRIMIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



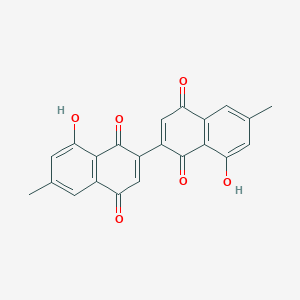
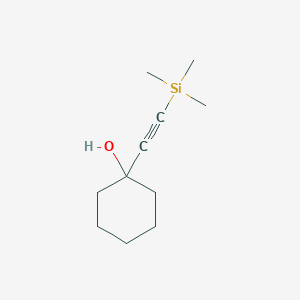

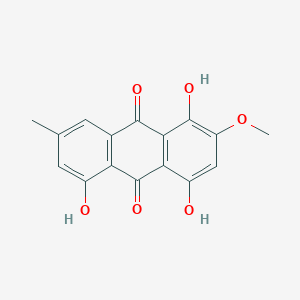
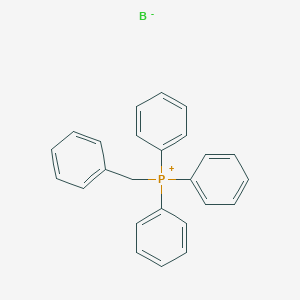
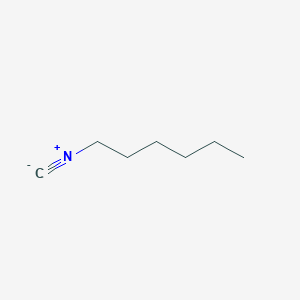
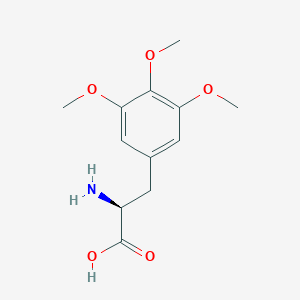

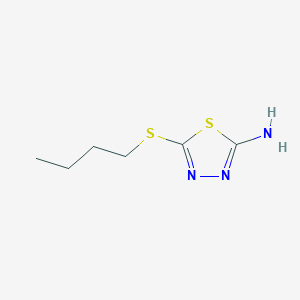

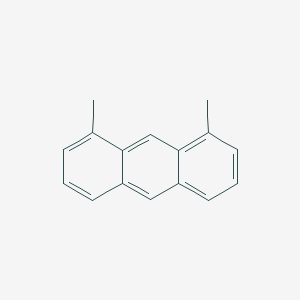
![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)

